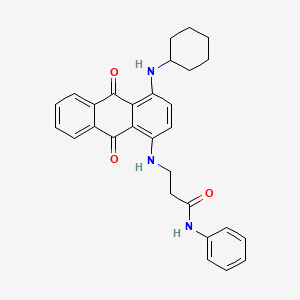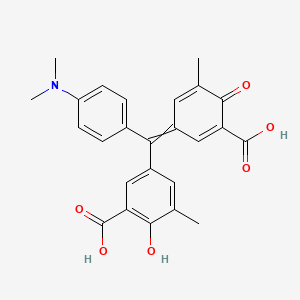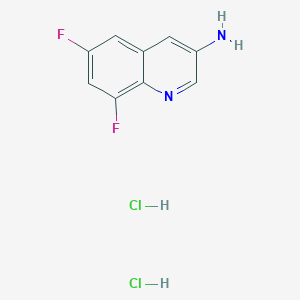
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is an organic compound with the molecular formula C10H16N10 and a molecular weight of 276.301 g/mol . It is characterized by the presence of two 1,3,5-triazine rings connected by a butane-1,4-diyl linker. This compound is known for its applications in various fields, including catalysis, fluorescence probing, and as a precursor for high-performance materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Symmetrical Triazine Route: One of the primary methods for synthesizing 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) involves the reaction of symmetrical triazine compounds with 1,4-dihalobutane.
Azide-Alkylation Route: Another method involves the reaction of 1,4-diazidobutane with cyanuric acid under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs the symmetrical triazine route due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) exerts its effects is primarily through its interaction with specific molecular targets. The triazine rings can form strong hydrogen bonds and π-π interactions with various substrates, facilitating catalytic and binding processes . Additionally, the compound can interact with cellular components, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid: A triazine derivative used in various industrial applications.
Melamine: Another triazine compound known for its use in the production of melamine resins.
6-Methyl-1,3,5-triazine-2,4-diamine: A related compound with similar structural features.
Uniqueness
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is unique due to its butane-1,4-diyl linker, which provides additional flexibility and reactivity compared to other triazine derivatives. This structural feature enhances its applicability in various fields, making it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
4341-27-9 |
|---|---|
Molecular Formula |
C10H16N10 |
Molecular Weight |
276.30 g/mol |
IUPAC Name |
6-[4-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c11-7-15-5(16-8(12)19-7)3-1-2-4-6-17-9(13)20-10(14)18-6/h1-4H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
InChI Key |
VVYBFJSLGGZKFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


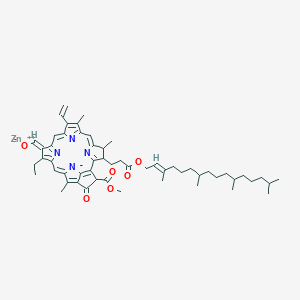
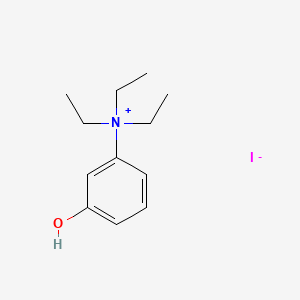
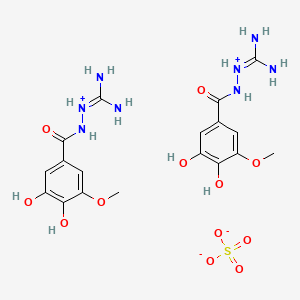

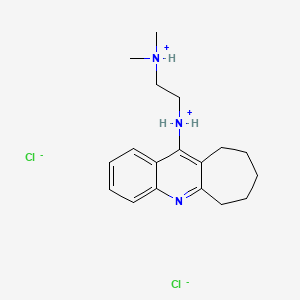
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
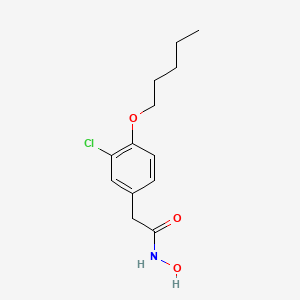
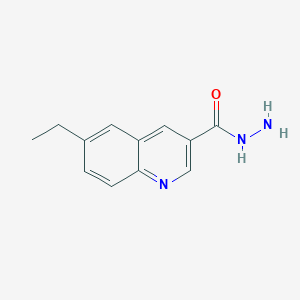
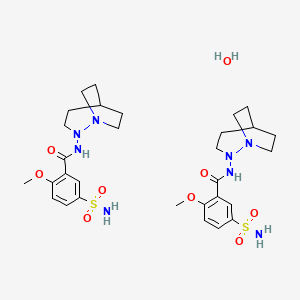
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
